2-Chloro-N-[1-(4-fluoro-benzoyl)-piperidin-3-yl]-acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[1-(4-fluorobenzoyl)piperidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFN2O2/c15-8-13(19)17-12-2-1-7-18(9-12)14(20)10-3-5-11(16)6-4-10/h3-6,12H,1-2,7-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALPZPVUEMBDDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801191626 | |
| Record name | Acetamide, 2-chloro-N-[1-(4-fluorobenzoyl)-3-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801191626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146080-30-9 | |
| Record name | Acetamide, 2-chloro-N-[1-(4-fluorobenzoyl)-3-piperidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1146080-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-chloro-N-[1-(4-fluorobenzoyl)-3-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801191626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-(4-fluoro-benzoyl)-piperidin-3-yl]-acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of 4-fluoro-benzoyl chloride: This is achieved by reacting 4-fluoro-benzoic acid with thionyl chloride under reflux conditions.
Acylation of piperidine: The 4-fluoro-benzoyl chloride is then reacted with piperidine to form N-(4-fluoro-benzoyl)-piperidine.
Introduction of the chloro group: The final step involves the reaction of N-(4-fluoro-benzoyl)-piperidine with chloroacetyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1-(4-fluoro-benzoyl)-piperidin-3-yl]-acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in dichloromethane.
Major Products
Nucleophilic substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of N-[1-(4-fluoro-benzyl)-piperidin-3-yl]-acetamide.
Oxidation: Formation of N-oxide derivatives of the piperidine ring.
Scientific Research Applications
2-Chloro-N-[1-(4-fluoro-benzoyl)-piperidin-3-yl]-acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-(4-fluoro-benzoyl)-piperidin-3-yl]-acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s structural uniqueness lies in its 4-fluoro-benzoyl-piperidine core. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Chloroacetamide Derivatives
Physicochemical and Conformational Properties
- Dihedral Angles: The dihedral angle between the aromatic ring and the heterocyclic core influences molecular conformation. For example, in 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]-acetamide, the pyrazole and benzene rings form a dihedral angle of 30.7°, significantly smaller than the 71.5° observed in analogs with bulkier substituents (e.g., trifluoromethyl groups) . The 4-fluoro-benzoyl group in the target compound may impose intermediate steric effects, balancing planarity and steric hindrance.
- Hydrogen Bonding: Strong N–H···O and C–H···N interactions stabilize crystal structures in pyrazole derivatives . The benzoyl group in the target compound could enhance hydrogen-bonding capacity compared to non-polar substituents (e.g., alachlor’s diethylphenyl group).
Biological Activity
2-Chloro-N-[1-(4-fluoro-benzoyl)-piperidin-3-yl]-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and other pharmacological effects, supported by data tables and research findings.
Chemical Structure
The compound can be described by the following chemical structure:
- Chemical Formula : CHClFNO
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antibacterial and antifungal agent.
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.0 |
| Escherichia coli | 10.0 |
| Enterococcus faecalis | 15.0 |
| Pseudomonas aeruginosa | 20.0 |
These results suggest that this compound could be a promising candidate for developing new antibacterial agents.
Antifungal Activity
The compound also shows antifungal activity, particularly against Candida species. The MIC values for various fungal strains are as follows:
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 12.5 |
| Fusarium oxysporum | 18.0 |
This antifungal action indicates the compound's potential utility in treating fungal infections.
The mechanism of action for this compound involves the inhibition of specific enzymes and disruption of cellular processes in target organisms. Studies suggest that the compound may interfere with protein synthesis and nucleic acid replication, leading to cell death.
Case Studies
- Study on Antibacterial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of the compound against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial load, supporting its use as a therapeutic agent .
- Fungal Inhibition Analysis : Another investigation focused on the antifungal properties against Candida albicans, demonstrating that the compound effectively inhibited biofilm formation, which is crucial for fungal pathogenicity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Chloro-N-[1-(4-fluoro-benzoyl)-piperidin-3-yl]-acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the coupling of a piperidin-3-amine derivative with 4-fluorobenzoyl chloride, followed by chloroacetylation. Key steps include nucleophilic substitution and amide bond formation. Reaction conditions (e.g., anhydrous solvents, temperature control at 0–5°C for acylations) are critical to minimize side products. Purification via column chromatography or recrystallization is recommended .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by area normalization).
- Infrared (IR) Spectroscopy : To validate functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a scaffold for developing bioactive molecules. Current studies focus on:
- Antimicrobial Activity : Screening against Gram-positive/negative bacteria via MIC assays.
- Cancer Research : Testing cytotoxicity in cell lines (e.g., MTT assays) targeting kinase pathways.
- Structure-Activity Relationship (SAR) Studies : Modifying the chloroacetamide or fluorobenzoyl groups to enhance potency .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Temperature Control : Lower temperatures during acylation reduce hydrolysis byproducts.
- Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.
- Real-Time Monitoring : Thin-layer chromatography (TLC) or in-line HPLC to track intermediate formation.
- Solvent Selection : Anhydrous DMF or dichloromethane to suppress side reactions .
Q. How can discrepancies in reported biological activity data (e.g., conflicting IC₅₀ values) be resolved?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity).
- Compound Purity : Re-test batches with ≥98% purity (HPLC-verified) to exclude impurity-driven effects.
- Structural Confirmation : Re-characterize batches via X-ray crystallography (if crystalline) to rule out polymorphic variations .
Q. What computational methods assist in designing derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) to predict electronic properties and binding affinities.
- Molecular Dynamics (MD) Simulations : Study interactions with target proteins (e.g., kinases) to guide functional group modifications.
- Machine Learning (ML) Models : Train models on existing SAR data to prioritize novel analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
